4-oxo-3aH-furo[3,2-c]pyridine-2-carbaldehyde
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Overview
Description
4-oxo-3aH-furo[3,2-c]pyridine-2-carbaldehyde is a heterocyclic compound that features a fused furan and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-3aH-furo[3,2-c]pyridine-2-carbaldehyde can be achieved through a multi-step process involving the construction of the furan and pyridine rings followed by functional group modifications. One common method involves the use of rhodium-catalyzed tandem reactions to construct the furo[3,2-c]pyridine core . This process typically includes steps such as C-H activation, Lossen rearrangement, annulation, and lactonization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-oxo-3aH-furo[3,2-c]pyridine-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
4-oxo-3aH-furo[3,2-c]pyridine-2-carbaldehyde has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a photosensitizer in photodynamic therapy for targeting drug-resistant bacteria.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Materials Science: The compound’s unique structural properties make it a candidate for developing new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 4-oxo-3aH-furo[3,2-c]pyridine-2-carbaldehyde, particularly in its role as a photosensitizer, involves the generation of reactive oxygen species (ROS) such as singlet oxygen and hydroxyl radicals upon exposure to light . These ROS can damage cellular components, leading to the ablation of target cells, such as drug-resistant bacteria.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine:
Furo[3,4-c]pyridine-1,4-diones: Compounds with similar structural motifs and synthetic routes.
Uniqueness
4-oxo-3aH-furo[3,2-c]pyridine-2-carbaldehyde is unique due to its specific fused ring system and functional groups, which confer distinct chemical reactivity and potential applications. Its ability to act as a photosensitizer for generating ROS sets it apart from other similar compounds.
Properties
Molecular Formula |
C8H5NO3 |
---|---|
Molecular Weight |
163.13 g/mol |
IUPAC Name |
4-oxo-3aH-furo[3,2-c]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H5NO3/c10-4-5-3-6-7(12-5)1-2-9-8(6)11/h1-4,6H |
InChI Key |
RHPYPJIMMXCXCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(C=C(O2)C=O)C(=O)N=C1 |
Origin of Product |
United States |
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